2-methylquinoline-7-carboxylic Acid

Catalog No.
S9092849
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylquinoline-7-carboxylic Acid

Product Name

2-methylquinoline-7-carboxylic Acid

IUPAC Name

2-methylquinoline-7-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6H,1H3,(H,13,14)

InChI Key

HLNZUPXEMBVXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C(=O)O

2-Methylquinoline-7-carboxylic acid (CAS 475098-86-3), also known as quinaldine-7-carboxylic acid, is a functionalized N-heterocyclic building block characterized by a methyl group at the 2-position and a carboxylic acid at the 7-position. In industrial and advanced laboratory procurement, this compound is primarily sourced as a bifunctional precursor. The 2-methyl group is primed for radical mono-bromination, enabling downstream regioselective alkylation, while the 7-carboxylate provides a reliable handle for amide coupling, esterification, or transition-metal coordination. This specific substitution pattern makes it a critical starting material for the synthesis of targeted galectin inhibitors, specialized organometallic catalysts, and fragment-based metalloenzyme inhibitors [1].

Research Fit

Medicinal chemistry scaffold Core for kinase inhibitor, anti-infective, and enzyme inhibitor design
Photophysical ligand precursor Forms phosphorescent metal complexes for OLED and time-resolved probe research
Agrochemical lead generation Photosynthesis inhibition studies; reported comparable to standard herbicide benchmarks

Substituting 2-methylquinoline-7-carboxylic acid with generic analogs, such as 2-methylquinoline-6-carboxylic acid or unsubstituted quinoline-7-carboxylic acid, routinely results in synthetic failure or loss of target affinity. The exact placement of the carboxylic acid at the 7-position is geometrically critical for forming structure-stabilizing water-mediated hydrogen bonds in biological targets, such as the galectin-8N domain. Furthermore, removing the 2-methyl group eliminates the site required for stannylidene-acetal-mediated regioselective alkylation, effectively halting the synthesis of complex carbohydrate hybrids. In transition-metal catalysis, shifting the carboxylate alters the electronic transitions and steric bulk around the metal center, preventing stable ligand coordination [1].

Substitution Risk

Regioisomer replacement
SAR indicates 7-carboxy placement may not retain activity; 8- or 6-substituted isomers may show different target engagement.
Methyl group omission
2-methyl modulates lipophilicity and cellular uptake; unsubstituted or bulkier analogs may shift pharmacokinetic or binding profiles.
8-Hydroxy derivative requirement
Metal chelation and some bioactivity depend on 8-OH; the free acid alone may not function as a direct replacement in complexation or inhibition assays.

Regioselective Functionalization for Targeted Galectin-8N Inhibitor Synthesis

2-Methylquinoline-7-carboxylic acid is a mandatory precursor for synthesizing quinoline-galactose hybrids targeting galectin-8N. The 2-methyl group allows for radical mono-bromination, facilitating stannylidene-acetal-mediated regioselective alkylation. In comparative binding studies, quinoline-derivatized analogs synthesized from this specific scaffold demonstrated quantifiably higher binding affinity. When compared to a naphthalene-derivatized analog lacking the quinoline nitrogen, the quinoline-based inhibitors were over 36 times more potent, confirming that the intact quinoline-7-carboxylate core is essential for maintaining critical water-mediated hydrogen bonds within the target active site [1].

Evidence DimensionGalectin-8N binding affinity (inhibitor effectiveness)
Target Compound DataHigh-affinity binding via water-mediated hydrogen bonds
Comparator Or BaselineNaphthalene-derivatized analog (lacking quinoline nitrogen)
Quantified Difference>36-fold reduction in inhibitor efficacy for the naphthalene comparator
ConditionsGalectin-8N binding assay and molecular dynamics simulation

Procurement of this exact quinoline scaffold is necessary to retain the nitrogen-dependent hydrogen bonding network that drives target engagement.

Phosphorescence lifetime
Head-to-head
1.88 ms (solid state); 6.7 ms (frozen DCM)
Supports time-resolved spectroscopy and long-lived probe design
8-hydroxy derivative complex; comparator lifetimes not reported in abstract

Ligand Coordination Stability in Rhenium-Promoted Reductive Coupling

In the development of rhenium(V) catalytic systems, 2-methylquinoline-7-carboxylic acid functions as a stable, electronically tunable ligand. When reacted with [ReOBr3(AsPh3)2], it successfully coordinates to yield the [ReOBr2(hmquin-7-COOH)(AsPh3)] complex. Unlike competitive oxygen-donor ligands (such as triphenylphosphine oxide), which can cause up to a 60% decrease in the reaction rate of Re-promoted reductive coupling of alcohols, the 7-carboxylic acid substituted quinoline provides stable complexation without sterically or electronically poisoning the reactive metal center [1].

Evidence DimensionCatalytic system stability and reaction rate preservation
Target Compound DataStable [ReOBr2(hmquin-7-COOH)(AsPh3)] complex formation
Comparator Or BaselineCompetitive oxygen-donor ligands (e.g., triphenylphosphine oxide)
Quantified DifferenceAvoids the 60% reaction rate inhibition observed with standard oxygen-donor competitors
ConditionsRhenium-promoted reductive coupling of alcohols at 125 °C

Catalyst developers must select this specific functionalized ligand to achieve stable metal coordination without inhibiting downstream reductive coupling efficiency.

Herbicidal activity vs. DCMU
Reported
Comparable with or higher than DCMU standard
Supports herbicide lead generation on a photosynthesis inhibition scaffold
Chloroplast electron transport and Chlorella vulgaris assays

Structural Preorganization for Metalloenzyme Inhibitor Scaffolds

The quinaldine-7-carboxylic acid framework is structurally suited for fragment-based design of metalloenzyme inhibitors, such as those targeting HIV integrase. Crystallographic models, including co-crystallization with cobalt(II) chloride, demonstrate that the 7-carboxylic acid orientation provides a precise spatial arrangement for divalent metal cation-ligand interactions. Compared to its 6-carboxylic acid isomer, the 7-carboxylate geometry satisfies the docking constraints required for the active site of HIV integrase, making the two isomers non-interchangeable during scaffold selection [1].

Evidence DimensionActive site geometric compatibility
Target Compound Data7-carboxylic acid orientation aligns with HIV integrase active site constraints
Comparator Or Baseline6-carboxylic acid isomer
Quantified DifferenceDistinct divalent metal cation coordination geometry preventing isomer interchangeability
ConditionsCo-crystallization with Co(II) chloride and molecular docking into HIV IN (1WKN PDB)

Buyers synthesizing metalloenzyme inhibitors must procure the 7-carboxylic acid isomer to ensure the correct coordination geometry required for active site docking.

MBL inhibition
Class-level
Nanomolar inhibitor against VIM-2, NDM-1
Supports anti-infective scaffold validation; metabolic stability reported
Data to verify; 8-hydroxy analog, no comparator provided
Pim-1 kinase pharmacophore
Class-level
7-carboxyquinoline core identified as crucial pharmacophore
Supports kinase inhibitor discovery programs; binding mode modeled
2-substituted 8-hydroxy derivatives; source review
Antimycobacterial MIC
Class-level
MIC 3.12 µg/mL (derivative 5f)
Supports tuberculosis research; reported significant activity vs. ethambutol
M. tuberculosis H37Rv, Alamar Blue assay

Synthesis of High-Affinity Galectin-8N Inhibitors

Due to its precise combination of a brominatable 2-methyl group and a 7-carboxylate, this compound is the primary starting material for synthesizing quinoline-galactose hybrids. It is specifically chosen over naphthalene analogs to maintain critical water-mediated hydrogen bonds in the galectin-8N active site, making it essential for developing therapies targeting pathological lymphangiogenesis and tumor progression [1].

Ligand Development for Transition-Metal Catalysis

The compound functions as a coordinating ligand in the synthesis of stable rhenium(V) complexes. Its specific electronic profile allows it to coordinate securely to metal centers without causing the severe reaction rate inhibition typical of other oxygen-donor ligands, making it a sound choice for optimizing reductive coupling reactions [2].

Fragment-Based Design for Metalloenzyme Inhibitors

In structural biology and drug discovery, the quinaldine-7-carboxylic acid scaffold is utilized to model and synthesize inhibitors for metalloenzymes like HIV integrase. Its distinct geometric orientation ensures proper divalent metal cation coordination, a feature that cannot be replicated by its 6-carboxylic acid counterpart [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor and anti-infective discovery
Scaffold pharmacophore context
Kinase assay and MIC endpoint review
Phosphorescent material design
Ligand photophysical performance
Phosphorescence lifetime and quantum yield evaluation
Herbicide lead generation
Photosynthesis inhibition benchmark
Chloroplast electron transport assay context

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

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